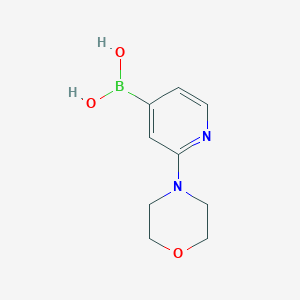

2-Morpholinopyridine-4-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(2-morpholin-4-ylpyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BN2O3/c13-10(14)8-1-2-11-9(7-8)12-3-5-15-6-4-12/h1-2,7,13-14H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRYCUINOUZEQSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1)N2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678218 | |

| Record name | [2-(Morpholin-4-yl)pyridin-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952206-85-8 | |

| Record name | [2-(Morpholin-4-yl)pyridin-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Morpholinopyridine-4-boronic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Morpholinopyridine-4-boronic acid, a valuable building block in medicinal chemistry and drug discovery. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of a robust synthetic pathway. The synthesis is presented in two main stages: the preparation of the key intermediate, 4-bromo-2-morpholinopyridine, and its subsequent conversion to the target boronic acid via a palladium-catalyzed Miyaura borylation, followed by hydrolysis. This document emphasizes the underlying chemical principles, provides detailed experimental protocols, and discusses methods for purification and characterization, ensuring scientific integrity and practical applicability.

Introduction

Pyridinylboronic acids are indispensable reagents in modern organic synthesis, primarily for their role in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The 2-morpholinopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The combination of these two functionalities in this compound creates a versatile building block for the synthesis of novel pharmaceutical candidates. This guide details a reliable and scalable synthetic route to this important compound.

The presented synthesis begins with the preparation of a key precursor, 4-bromo-2-morpholinopyridine. This is achieved through a regioselective nucleophilic aromatic substitution (SNAr) reaction on a readily available starting material. The subsequent introduction of the boronic acid moiety at the 4-position is accomplished via a Miyaura borylation reaction, a powerful palladium-catalyzed cross-coupling method. This is followed by the hydrolysis of the resulting boronate ester to yield the final this compound.

PART 1: Synthesis of the Precursor: 4-Bromo-2-morpholinopyridine

The synthesis of the target boronic acid commences with the preparation of a suitable halogenated precursor. 4-Bromo-2-morpholinopyridine is an ideal candidate for subsequent borylation at the 4-position. A common and effective method for its synthesis is the regioselective nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyridine with morpholine.

Causality of Experimental Choices

In 2,4-dichloropyridine, the two chlorine atoms exhibit different reactivities towards nucleophiles. The chlorine at the C4 position is generally more susceptible to nucleophilic attack in classical SNAr reactions. This is due to the greater stabilization of the negatively charged Meisenheimer intermediate, where the charge can be delocalized onto the electronegative pyridine nitrogen atom. This inherent electronic preference allows for the selective substitution of the C4-chloro group with morpholine, leaving the C2-chloro group intact for a subsequent reaction or, in this case, providing a handle for a different transformation if needed. However, for the synthesis of 2-morpholinopyridine derivatives, a two-step approach starting from 2-chloropyridine is also a viable option. In this guide, we will focus on the direct substitution of 2,4-dichloropyridine.

Experimental Protocol: Synthesis of 4-Bromo-2-morpholinopyridine

Reaction Scheme:

Caption: Synthetic route to 4-Bromo-2-morpholinopyridine.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,4-Dichloropyridine | 147.99 | 10.0 g | 67.6 mmol |

| Morpholine | 87.12 | 11.8 g (11.8 mL) | 135.2 mmol |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 17.5 g (23.5 mL) | 135.2 mmol |

| Acetonitrile (anhydrous) | 41.05 | 100 mL | - |

| Phosphorus tribromide (PBr₃) | 270.69 | As required | - |

Procedure:

-

To a stirred solution of 2,4-dichloropyridine (10.0 g, 67.6 mmol) in anhydrous acetonitrile (100 mL) in a round-bottom flask equipped with a reflux condenser, add morpholine (11.8 g, 135.2 mmol) and N,N-diisopropylethylamine (17.5 g, 135.2 mmol).

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chloro-2-morpholinopyridine.

-

The crude 4-chloro-2-morpholinopyridine can be purified by column chromatography on silica gel or used directly in the next step.

-

For the halogen exchange to the bromide, the crude chloride can be treated with a brominating agent such as phosphorus tribromide or hydrobromic acid under appropriate conditions. A specific protocol would involve heating the chloro derivative with an excess of PBr₃, followed by careful workup.

PART 2: Synthesis of this compound

With the 4-bromo-2-morpholinopyridine precursor in hand, the next crucial step is the introduction of the boronic acid functionality at the 4-position. The Miyaura borylation reaction is a highly effective and widely used method for this transformation. This palladium-catalyzed cross-coupling reaction utilizes a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), to install a boronate ester, which is then hydrolyzed to the desired boronic acid.

Causality of Experimental Choices

The Miyaura borylation is favored for its mild reaction conditions and excellent functional group tolerance, making it suitable for substrates with amine functionalities like the morpholino group. The reaction is catalyzed by a palladium complex, and the choice of ligand is critical for achieving high yields. Dppf (1,1'-bis(diphenylphosphino)ferrocene) is a common and effective ligand for this type of coupling. A base, such as potassium acetate, is required to facilitate the catalytic cycle. The reaction is typically carried out in an aprotic polar solvent like dioxane or DMF. The resulting pinacol boronate ester is a stable, isolable intermediate that can be readily purified by chromatography. The final step is the hydrolysis of the pinacol ester to the free boronic acid, which can be achieved under acidic or basic conditions.

Experimental Protocol: Miyaura Borylation and Hydrolysis

Reaction Scheme:

Caption: Synthesis of this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromo-2-morpholinopyridine | 243.11 | 5.0 g | 20.6 mmol |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 6.3 g | 24.7 mmol |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 816.64 | 0.50 g | 0.61 mmol |

| Potassium acetate (KOAc) | 98.14 | 6.1 g | 62.2 mmol |

| 1,4-Dioxane (anhydrous) | 88.11 | 100 mL | - |

| Hydrochloric acid (HCl) | 36.46 | As required | - |

Procedure:

-

To an oven-dried Schlenk flask, add 4-bromo-2-morpholinopyridine (5.0 g, 20.6 mmol), bis(pinacolato)diboron (6.3 g, 24.7 mmol), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.50 g, 0.61 mmol), and potassium acetate (6.1 g, 62.2 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane (100 mL) via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound pinacol ester.

-

The crude pinacol ester can be purified by column chromatography on silica gel.

-

For the hydrolysis, dissolve the purified pinacol ester in a mixture of acetone and water. Add an acid, such as 2M HCl, and stir at room temperature for 2-4 hours.

-

Neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution) and extract with a suitable organic solvent like ethyl acetate.

-

Dry the organic layer, concentrate, and purify the resulting this compound by recrystallization or precipitation.

PART 3: Purification and Characterization

Purification

The purification of boronic acids can be challenging due to their propensity to form cyclic trimeric anhydrides (boroxines) upon dehydration and their amphiphilic nature.

-

Recrystallization: This is a common method for purifying solid boronic acids. A suitable solvent system (e.g., water, ethanol, or mixtures with ethers or hexanes) should be chosen based on the solubility of the product and impurities.

-

Acid-Base Extraction: Boronic acids are weakly acidic and can be converted to their corresponding boronate salts with a base. This allows for their separation from non-acidic impurities by extraction into an aqueous basic solution. Subsequent acidification of the aqueous layer will precipitate the purified boronic acid.

-

Chromatography: While challenging, column chromatography on silica gel can be used. It is often recommended to use a mobile phase containing a small amount of a polar solvent like methanol to prevent streaking.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the morpholine and pyridine protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.

-

¹¹B NMR: Boron-11 NMR is a powerful tool for characterizing boronic acids and their esters. The chemical shift will be characteristic of a trigonal planar boronic acid.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.

-

Melting Point (mp): A sharp melting point is indicative of a pure compound.

PART 4: Safety, Applications, and Conclusion

Safety Precautions

-

Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves.

-

All reactions should be performed in a well-ventilated fume hood.

-

Organolithium reagents (if used in alternative syntheses) are highly reactive and pyrophoric and must be handled with extreme care under an inert atmosphere.

-

Palladium catalysts can be toxic and should be handled with care.

Applications in Drug Discovery

This compound is a versatile building block for the synthesis of a wide range of compounds with potential therapeutic applications. Its primary use is in Suzuki-Miyaura cross-coupling reactions to introduce the 2-morpholinopyridine moiety into complex molecules. This scaffold is found in compounds targeting various diseases, including cancer, inflammation, and neurological disorders.

Conclusion

This technical guide has provided a detailed and practical pathway for the synthesis of this compound. By following the outlined procedures for the synthesis of the 4-bromo-2-morpholinopyridine precursor and its subsequent Miyaura borylation and hydrolysis, researchers can reliably obtain this valuable building block. The emphasis on the rationale behind the experimental choices, along with detailed protocols for purification and characterization, ensures that this guide is a valuable resource for scientists in the field of drug discovery and development.

An In-depth Technical Guide to 2-Morpholinopyridine-4-boronic Acid and Its Applications

Abstract: This technical guide provides a comprehensive overview of 2-Morpholinopyridine-4-boronic acid, a pivotal heterocyclic building block in modern organic synthesis. We delve into its core chemical properties, stability, and handling considerations. The primary focus is on its application in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, a cornerstone of pharmaceutical and materials science research. This document offers field-proven insights, including a detailed mechanistic discussion and a step-by-step experimental protocol, designed to enable researchers, scientists, and drug development professionals to effectively utilize this versatile reagent in their synthetic endeavors.

Introduction to this compound

This compound is a bifunctional organic compound featuring a pyridine ring substituted with both a morpholine and a boronic acid group. This unique architecture makes it an exceptionally valuable reagent in synthetic chemistry. The pyridine core is a ubiquitous motif in countless biologically active molecules, while the boronic acid moiety serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds.

The true utility of this compound lies in its role as a nucleophilic partner in transition metal-catalyzed cross-coupling reactions.[1] Specifically, in the Suzuki-Miyaura coupling, it enables the direct installation of a 2-morpholinopyridine fragment onto various aromatic and heteroaromatic scaffolds.[2] This capability is highly sought after in drug discovery, where the morpholino group can enhance aqueous solubility, improve pharmacokinetic profiles, and act as a hydrogen bond acceptor, while the pyridine ring provides a key structural element for interacting with biological targets.[3]

In practice, this reagent is most commonly supplied and handled as its pinacol ester derivative, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-morpholinopyridine. The pinacol ester offers significantly enhanced stability, making it less prone to dehydration and protodeboronation compared to the free boronic acid.[4] In the presence of a base and water during the reaction, the ester is hydrolyzed in situ to generate the active boronic acid species.

Physicochemical and Safety Data

Accurate characterization and safe handling are paramount for successful and reproducible experimentation. The key properties of the commonly used pinacol ester are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound, pinacol ester | [5] |

| Synonyms | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-morpholinopyridine | [6] |

| CAS Number | 888721-86-6 | [5][6] |

| Molecular Formula | C₁₅H₂₃BN₂O₃ | [5][6] |

| Molecular Weight | 290.17 g/mol | [5][6] |

| Appearance | Solid (typically white to off-white) | |

| Storage | Store under inert atmosphere, refrigerated (2-8°C) or frozen (-20°C) | [7] |

Stability and Handling

Boronic acids and their esters require careful handling to ensure their integrity.

-

Moisture Sensitivity: While the pinacol ester is more robust than the free acid, prolonged exposure to moisture can lead to hydrolysis. It is best handled under an inert atmosphere (e.g., nitrogen or argon).

-

Thermal Stability: The compound is stable at ambient temperatures for short periods but should be stored refrigerated or frozen for long-term preservation to prevent degradation.

-

Safety: this compound pinacol ester is classified as an acute oral toxicant (Category 4) and requires standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Synthesis Overview

The synthesis of pyridinylboronic acids is well-established, typically following one of several key pathways. The most common industrial-scale method is the halogen-metal exchange followed by borylation . This process generally involves:

-

Starting from a suitable halopyridine precursor (e.g., 4-bromo-2-morpholinopyridine).

-

Performing a lithium-halogen exchange at low temperatures (-78 °C) using an organolithium reagent like n-butyllithium.

-

Quenching the resulting pyridyl-lithium intermediate with a boron electrophile, such as triisopropyl borate or isopropoxy-pinacolborane.

-

Acidic workup to hydrolyze the borate ester to the desired boronic acid or its pinacol ester derivative.[8]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the most prominent application for this compound, enabling the formation of a C(sp²)–C(sp²) bond between the pyridine ring and an aryl or heteroaryl halide/triflate.[9]

The Catalytic Cycle

The reaction proceeds via a palladium-based catalytic cycle, which is initiated by the activation of the boronic acid ester with a base.[9]

Causality of Key Steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar-X), forming a Pd(II) complex. This is often the rate-determining step.

-

Base Activation: The boronic (pinacol) ester reacts with the base (e.g., potassium carbonate) and water to form a more nucleophilic "ate" complex, [Het-B(OH)₃]⁻. This activation is crucial for the subsequent step.[9]

-

Transmetalation: The organic group from the activated boronate complex is transferred to the palladium center, displacing the halide and forming a diaryl-palladium(II) complex.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the final biaryl product and regenerating the active Pd(0) catalyst.

Overcoming the "2-Pyridyl Problem"

Standard 2-pyridylboronic acids are notoriously challenging substrates in Suzuki couplings. This "2-pyridyl problem" arises because the lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, leading to catalyst inhibition or decomposition.[10] The structure of this compound inherently mitigates this issue. The electron-donating morpholino group at the 2-position modulates the electronic properties of the pyridine ring, potentially influencing the binding affinity of the nitrogen to the palladium catalyst and facilitating a more efficient coupling process.

Field-Proven Experimental Protocol

The following protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound pinacol ester with an aryl bromide.

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound pinacol ester (1.2-1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).

-

Rationale: Using a slight excess of the boronic ester ensures complete consumption of the potentially more valuable aryl halide. The base is essential for activating the boronic ester.[9]

-

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and ligand (if necessary).

-

Rationale: Pd(dppf)Cl₂ is a robust, air-stable precatalyst often effective for coupling heteroaromatic substrates.[2]

-

-

Solvent Addition: Add the reaction solvents, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O in a 4:1 ratio).

-

Rationale: The organic solvent solubilizes the reactants, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

-

-

Degassing: Seal the vial and degas the mixture by purging with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Rationale: Oxygen can oxidize and deactivate the Pd(0) catalyst, so its removal is critical for efficient catalysis.

-

-

Heating: Place the vial in a preheated oil bath or heating block at the desired temperature (typically 80-100 °C).

-

Monitoring: Stir the reaction vigorously and monitor its progress periodically using an appropriate analytical technique (e.g., TLC or LC-MS) until the starting aryl bromide is consumed.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired product.

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

Conclusion

This compound and its pinacol ester are powerful and enabling reagents for modern organic synthesis. Their primary utility in Suzuki-Miyaura cross-coupling reactions provides a direct and efficient route to complex molecules containing the valuable 2-morpholinopyridine scaffold. A thorough understanding of its properties, handling requirements, and the mechanics of its application allows researchers to leverage this building block to accelerate discovery in medicinal chemistry, agrochemicals, and materials science.[1][11]

References

- 1. nbinno.com [nbinno.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | C11H16BNO2 | CID 2734648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound pinacol ester, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 7. 197958-29-5|2-Pyridinylboronic acid|BLD Pharm [bldpharm.com]

- 8. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Page loading... [guidechem.com]

A Guide to the Comprehensive Structural Analysis of 2-Morpholinopyridine-4-boronic acid

Abstract

2-Morpholinopyridine-4-boronic acid is a pivotal heterocyclic building block in modern medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize complex molecules for drug discovery. Its utility, however, is contingent on a precise understanding and verification of its structure and purity. This technical guide provides an in-depth, experience-driven framework for the comprehensive structural analysis of this compound. We move beyond mere procedural descriptions to explore the underlying scientific rationale for selecting specific analytical techniques, addressing the inherent challenges associated with boronic acids, such as their tendency toward dehydration and oligomerization.[1][2][3] This document serves as a robust resource for researchers, chemists, and quality control professionals, detailing a multi-technique approach—spanning NMR spectroscopy, mass spectrometry, X-ray crystallography, and chromatography—to ensure the unambiguous confirmation of identity, structure, and purity, thereby safeguarding the integrity of downstream applications.

Introduction: The Molecular Architect's Blueprint

In the landscape of pharmaceutical development, the reliability of starting materials is paramount. This compound has emerged as a valuable scaffold due to the unique combination of its constituent functional groups. The pyridine ring offers a key site for C-C bond formation via the versatile Suzuki-Miyaura coupling reaction, the morpholine group can enhance aqueous solubility and provides a hydrogen bond acceptor, and the boronic acid moiety is the reactive handle for the coupling chemistry.[4][5]

However, the boronic acid functional group presents unique analytical hurdles. Boronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, particularly upon heating or under dehydrating conditions.[1][2][3] This complicates analyses that rely on a single molecular form. A rigorous, multi-faceted analytical strategy is therefore not just recommended, but essential for validation.

This guide outlines a logical workflow, depicted in Figure 2, designed to systematically confirm the molecule's identity, three-dimensional structure, and purity profile.

Core Structural Elucidation Techniques

The primary confirmation of a chemical structure rests on a triad of spectroscopic and spectrometric techniques. Each provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. For this compound, a suite of NMR experiments is required for a complete assignment.

-

¹H NMR: Provides information on the proton environment. The spectrum will show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the morpholine ring. Key insights are derived from chemical shifts (indicating the electronic environment) and coupling constants (indicating connectivity to neighboring protons).

-

¹³C NMR: Maps the carbon backbone of the molecule, confirming the number of unique carbon environments.

-

¹¹B NMR: This is the most direct method for confirming the state of the boron atom. Boron has two NMR-active nuclei, with ¹¹B being more abundant and sensitive.[6] The chemical shift in ¹¹B NMR is highly indicative of the boron atom's hybridization state.[7][8]

Causality Behind the Method: While ¹H and ¹³C NMR confirm the organic scaffold, ¹¹B NMR provides unequivocal evidence of the boronic acid moiety's presence and hybridization state. Observing the expected sp² boron signal is a critical validation point. This technique can also be used to study interactions, as complexation with diols or bases will cause a characteristic upfield shift to the sp³ region.[6][8]

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition. Electrospray Ionization (ESI) is the preferred method for a polar molecule like this.

Key Challenges & Solutions: The primary challenge in the MS analysis of boronic acids is their propensity to dehydrate in the gas phase to form cyclic boroxine trimers.[1][2][3] This can lead to a weak or absent molecular ion for the monomer and a prominent ion corresponding to the trimer, complicating interpretation.

Expertise-Driven Approach:

-

Optimized ESI Conditions: Use soft ionization conditions to minimize in-source fragmentation and dehydration.

-

LC-MS Analysis: Coupling liquid chromatography with MS (LC-MS) is highly effective. The separation on the column ensures that the analyte enters the source as the monomer, and optimized mobile phases can help stabilize it.[11][12]

-

Adduct Observation: In ESI, look for common adducts like [M+H]⁺, [M+Na]⁺, or [M-H]⁻ in negative mode. The observation of the correct mass for these adducts provides strong evidence for the monomeric molecular weight.[1][11][12]

Single Crystal X-Ray Crystallography

As the gold standard for structural determination, X-ray crystallography provides an unambiguous, three-dimensional map of the molecule in the solid state.[13][14] It confirms not only the connectivity but also the precise bond lengths, bond angles, and solid-state conformation, such as the typical chair conformation of the morpholine ring.[14][15] Furthermore, it reveals intermolecular interactions like hydrogen bonding, which dictates the crystal packing.[3]

Experimental Insight: Obtaining diffraction-quality single crystals can be challenging. Success often relies on screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). The effort is justified as it provides the ultimate, irrefutable proof of structure.

Purity, Stability, and Impurity Profiling

For applications in drug development, confirming the purity of a compound is as critical as confirming its identity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC/UPLC)

RP-HPLC is the workhorse for purity assessment in the pharmaceutical industry. However, boronic acids and their pinacol esters are notoriously susceptible to on-column hydrolysis, where residual silanol groups on standard silica-based columns can catalyze the cleavage of the C-B bond or hydrolysis of an ester.[16][17][18][19]

Self-Validating Protocol Design: To mitigate this, a method must be developed that actively prevents degradation.

-

Column Selection: The stationary phase has the most significant impact.[16] Employ columns with low silanol activity, such as those with end-capping or hybrid particle technology (e.g., Waters XTerra MS C18), to minimize the nucleophilic sites that promote hydrolysis.[18][20]

-

Sample Diluent: Prepare samples in aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF) immediately before injection to prevent hydrolysis in the vial.[18][19]

-

Mobile Phase: Use a simple mobile phase, often without acidic modifiers unless necessary for peak shape, as acid can also promote protodeboronation.[18][20]

LC-MS for Impurity Identification

Integrating a mass spectrometer with the HPLC system allows for the identification of impurities detected in the purity assay. By analyzing the mass-to-charge ratio of each minor peak, one can identify process-related impurities, starting materials, or degradation products like the boroxine.[11][12]

Experimental Protocols

The following protocols are provided as a validated starting point for analysis.

Protocol 4.1: NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

¹H & ¹³C NMR: Acquire standard ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer.

-

¹¹B NMR: Acquire a proton-decoupled ¹¹B NMR spectrum. Use a boron-free probe if available. Use boric acid as an external reference standard if necessary. For quantitative analysis, ensure complete relaxation between scans.[6]

Protocol 4.2: UPLC-MS Method for Purity and Identity

-

Instrumentation: UPLC system coupled to an ESI-Mass Spectrometer.

-

Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent low-silanol column).[11]

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 1 µL.

-

Sample Preparation: Dissolve sample at 0.5 mg/mL in Acetonitrile.

-

MS Detection: ESI positive and negative modes, scanning a mass range of m/z 100-600.

Table 1: Summary of Expected Analytical Data

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shifts | Aromatic protons (pyridine): ~7.0-8.5 ppm; Morpholine protons: ~3.5-3.8 ppm & ~3.2-3.5 ppm |

| ¹³C NMR | Chemical Shifts | Aromatic carbons: ~110-160 ppm; Aliphatic carbons: ~45 & ~66 ppm; C-B bond not always observed. |

| ¹¹B NMR | Chemical Shift | ~25-30 ppm (indicative of sp² boron) |

| HRMS (ESI+) | [M+H]⁺ | Expected m/z for C₉H₁₄BN₂O₃ (Monoisotopic Mass + H) |

| UPLC | Purity | ≥95% (typical for research grade) |

| Melting Point | Value | Often decomposes rather than melts cleanly; may vary with water content.[3] |

Conclusion

The structural analysis of this compound is a clear example of where a holistic, multi-technique approach is non-negotiable. Relying on a single piece of data is insufficient due to the unique chemistry of boronic acids. By systematically combining the connectivity and environmental information from ¹H, ¹³C, and ¹¹B NMR, confirming the molecular weight via optimized LC-MS, assessing purity with hydrolysis-mitigating UPLC methods, and, when possible, obtaining definitive 3D structure from X-ray crystallography, researchers can build a complete and validated profile of this critical reagent. This rigorous characterization underpins the reliability and reproducibility of its use in drug discovery and development, ensuring that the molecular architects of tomorrow are building with validated, high-quality materials.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. 11B NMR spectroscopy of peptide boronic acid inhibitor complexes of alpha-lytic protease. Direct evidence for tetrahedral boron in both boron-histidine and boron-serine adduct complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 19. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]

- 20. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]

A Technical Guide to 2-Morpholinopyridine-4-boronic Acid Pinacol Ester in Modern Drug Discovery

This guide provides an in-depth technical overview of 2-Morpholinopyridine-4-boronic acid pinacol ester, a key building block in contemporary medicinal chemistry. Primarily intended for researchers, scientists, and professionals in drug development, this document will delve into the compound's properties, synthesis, applications, and handling, with a focus on its role in the synthesis of novel therapeutic agents.

Introduction and Core Identification

This compound pinacol ester is a heterocyclic organoboron compound that has gained significant traction in pharmaceutical research and development. Its unique structure, combining a pyridine core, a morpholine substituent, and a boronic acid pinacol ester functional group, makes it a valuable reagent for introducing the 2-morpholinopyridine moiety into target molecules. This is particularly relevant in the construction of complex molecular architectures with potential therapeutic applications.

The Chemical Abstracts Service (CAS) number for the pinacol ester of this compound is 888721-86-6 .[1][2] This identifier is crucial for the unambiguous identification of this compound in chemical databases, procurement, and regulatory documentation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis. The key properties of this compound pinacol ester are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 888721-86-6 | [1][2] |

| Molecular Formula | C₁₅H₂₃BN₂O₃ | [1] |

| Molecular Weight | 290.17 g/mol | [1] |

| Appearance | Solid | |

| InChI Key | HZJIGVGLNZISJU-UHFFFAOYSA-N | |

| SMILES String | B3(OC(C(O3)(C)C)(C)C)c1cc(ncc1)N2CCOCC2 |

These properties are essential for calculating reaction stoichiometries, selecting appropriate solvents, and predicting the behavior of the compound under various experimental conditions.

Synthesis and Mechanistic Considerations

While end-users will typically procure this reagent from commercial suppliers, understanding its synthesis provides valuable insights into potential impurities and handling considerations. The synthesis of pyridinylboronic acids and their esters can be achieved through several methods, with the metal-halogen exchange followed by borylation being a common approach.

A plausible synthetic route to this compound pinacol ester involves the reaction of a suitable 4-halopyridine precursor with an organolithium reagent, followed by quenching with an appropriate borate ester, such as isopropyl pinacol borate.

Diagram: Generalized Synthetic Workflow

Caption: Generalized workflow for the synthesis of this compound pinacol ester.

The choice of an organolithium reagent and a borate ester is critical for the efficiency of the reaction. The pinacol ester is often preferred over the free boronic acid due to its enhanced stability and ease of handling.[3][4]

Applications in Drug Discovery and Medicinal Chemistry

The primary application of this compound pinacol ester lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.

In the context of drug discovery, the Suzuki-Miyaura coupling allows for the efficient synthesis of biaryl and heteroaryl structures, which are common motifs in many biologically active compounds. The 2-morpholinopyridine scaffold is of particular interest due to its presence in numerous kinase inhibitors and other targeted therapies. The morpholine group can improve aqueous solubility and metabolic stability, and act as a hydrogen bond acceptor, thereby influencing the pharmacokinetic and pharmacodynamic properties of a drug candidate.[5]

Diagram: Role in Suzuki-Miyaura Coupling

Caption: The central role of this compound pinacol ester in a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

The following is a representative, non-optimized protocol for the Suzuki-Miyaura coupling of this compound pinacol ester with an aryl bromide.

Materials:

-

This compound pinacol ester (1.0 eq)

-

Aryl bromide (1.2 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

-

Base (e.g., K₂CO₃, 3.0 eq)

-

Solvent (e.g., a mixture of dioxane and water, 4:1)

Procedure:

-

To a reaction vessel, add this compound pinacol ester, the aryl bromide, the palladium catalyst, and the base.

-

Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup and extract the product with a suitable organic solvent.

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Self-Validating System: The progress of the reaction should be monitored to ensure complete consumption of the limiting reagent. The identity and purity of the final product should be confirmed by appropriate analytical techniques, such as NMR spectroscopy and mass spectrometry.

Handling, Storage, and Safety

While boronic acids and their esters are generally more stable and less hazardous than many other organometallic reagents, proper handling and storage are crucial to maintain their integrity and ensure laboratory safety.[3]

Handling:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.[6]

-

Minimize the generation of dust during transfer.[7]

Storage:

-

Store in a tightly sealed container in a cool, dry place.[6][7]

-

Refrigeration is recommended for long-term storage to minimize degradation.[6]

-

Protect from moisture, as boronic esters can be susceptible to hydrolysis.[6][8]

-

Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent degradation.[6]

Safety:

-

Consult the Safety Data Sheet (SDS) for detailed safety information.

-

The GHS pictograms for similar compounds often include GHS07 (exclamation mark), indicating potential hazards such as skin irritation, eye irritation, or being harmful if swallowed.

Conclusion

This compound pinacol ester is a versatile and valuable reagent in the modern synthetic chemist's toolbox, particularly within the realm of drug discovery. Its utility in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient means of incorporating the biologically relevant 2-morpholinopyridine scaffold into novel molecular entities. A thorough understanding of its properties, synthesis, and handling is paramount to its successful application in the development of the next generation of therapeutics.

References

- 1. scbt.com [scbt.com]

- 2. molecularinfo.com [molecularinfo.com]

- 3. nbinno.com [nbinno.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. laballey.com [laballey.com]

- 8. borax.com [borax.com]

In-Depth Technical Guide: The Strategic Discovery and Application of 2-Morpholinopyridine-4-boronic Acid

Foreword

In the landscape of modern organic chemistry and drug discovery, boronic acids stand as transformative reagents, primarily due to their pivotal role in cross-coupling reactions. Among these, heteroaromatic boronic acids are of particular importance, as they are integral components of numerous FDA-approved pharmaceuticals. This guide provides a detailed technical exploration of a highly valuable building block: 2-Morpholinopyridine-4-boronic acid . We will examine its strategic importance, synthesis, and broad applications, offering not just methodologies but also the underlying scientific principles that establish its utility in contemporary drug development. This document is crafted for the practicing researcher and scientist, aiming to bridge theoretical concepts with practical, field-proven insights.

The Rationale Behind a Privileged Scaffold: The Significance of 2-Morpholinopyridine

The 2-morpholinopyridine structure is a "privileged scaffold" in medicinal chemistry, frequently identified in kinase inhibitors and other targeted therapeutics.[1][2][3] The inclusion of the morpholine group often confers advantageous pharmacokinetic properties, such as enhanced aqueous solubility and improved metabolic stability.[1] The pyridine ring, a bioisostere of a phenyl group, provides a critical point of interaction with biological targets, typically through hydrogen bonding or π-stacking interactions.[2][4] By introducing a boronic acid at the 4-position of this scaffold, it is transformed into a versatile building block for Suzuki-Miyaura cross-coupling reactions, a foundational technique in modern drug discovery.[5] This functionalization enables the efficient and modular assembly of complex molecules, facilitating the rapid investigation of the chemical space surrounding this privileged core.

Overcoming Synthetic Hurdles: A Focus on Selectivity and Stability

The synthesis of this compound presents notable challenges. The electron-rich nature of the 2-morpholinopyridine system can complicate conventional borylation techniques. Initial synthetic strategies were often hampered by low yields, the formation of side products, and purification difficulties. A successful synthesis hinges on the judicious selection of reagents and reaction conditions to ensure regioselective borylation while maintaining the integrity of the morpholine and pyridine rings.

A Reliable and Scalable Synthetic Protocol

The following protocol details a robust and scalable method for the synthesis of this compound, derived from established literature procedures. This approach utilizes a directed ortho-metalation, followed by borylation.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Morpholinopyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethyl borate or Triisopropyl borate

-

Hydrochloric acid (HCl)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous NaCl solution (brine)

-

Anhydrous Magnesium sulfate (MgSO₄)

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate

-

Dry ice/acetone bath

Step-by-Step Procedure:

-

Reaction Setup: A dry, three-neck round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, a thermometer, and an inert gas inlet, is charged with 2-morpholinopyridine (1.0 equivalent). Anhydrous THF is added to dissolve the starting material.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional hour. The formation of the lithiated intermediate is typically indicated by a color change.

-

Borylation: Trimethyl borate (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C.[6] The addition rate should be controlled to manage the exotherm. The reaction is then allowed to warm slowly to room temperature and stirred overnight.

-

Quenching and Work-up: The reaction is carefully quenched by the slow addition of 1 M HCl at 0 °C until the pH is acidic (pH ≈ 2-3). The mixture is stirred for 1 hour. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a white to off-white solid.

Rationale for Experimental Choices:

-

Anhydrous Conditions: Organolithium reagents such as n-BuLi are highly reactive with water. The use of anhydrous solvents and an inert atmosphere is essential to prevent quenching of the reagent and to ensure the desired lithiation.

-

Low Temperature (-78 °C): The lithiation of pyridines can be unselective at higher temperatures. Performing the reaction at -78 °C promotes kinetic deprotonation at the 4-position, which is the most acidic proton due to the inductive effect of the nitrogen atom and the directing influence of the morpholine group.

-

Slow Addition of n-BuLi: This helps to control the exothermic nature of the reaction and maintain the low temperature crucial for selectivity.

-

Borate Ester: Trimethyl borate or triisopropyl borate are common and effective boron electrophiles for trapping the organolithium intermediate.[6]

-

Acidic Work-up: The initially formed borate ester is hydrolyzed under acidic conditions to produce the desired boronic acid.[6]

Visualizing the Synthetic Pathway

Caption: Synthetic pathway to this compound.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

This compound is a key building block in the synthesis of a diverse array of biologically active molecules.[7] Its primary utility is in Suzuki-Miyaura cross-coupling reactions, where it serves as the boronic acid partner to introduce the 2-morpholinopyridine moiety into a target molecule.[5]

The Suzuki-Miyaura Cross-Coupling: A Powerful Synthetic Tool

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between a boronic acid and an organohalide or triflate.[8][9] It is one of the most extensively used reactions in medicinal chemistry due to its mild conditions, broad functional group tolerance, and the wide commercial availability of diverse building blocks.[8]

Generalized Suzuki-Miyaura Reaction Workflow:

Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.

Case Study: Kinase Inhibitors

Many kinase inhibitors incorporate the 2-morpholinopyridine scaffold. For example, in the development of Phosphoinositide 3-kinase (PI3K) inhibitors, a critical enzyme in cancer signaling pathways, researchers have employed this compound to synthesize potent and selective drug candidates.[10]

Illustrative Suzuki-Miyaura Coupling Data for Kinase Inhibitor Synthesis:

| Entry | Aryl Halide Partner | Catalyst | Base | Solvent | Yield (%) |

| 1 | 2-chloro-5-fluoropyrimidine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 |

| 2 | 4-bromo-1H-pyrazole | PdCl₂(dppf) | Cs₂CO₃ | DME/H₂O | 78 |

| 3 | 6-iodoisoquinoline | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 92 |

This table demonstrates the versatility of this compound in coupling with a range of heterocyclic partners, a common strategy in the design of kinase inhibitors. The selection of the catalyst, base, and solvent is critical for optimizing reaction yield and purity.[11]

Conclusion and Future Directions

This compound has proven to be an invaluable and versatile building block for medicinal chemists. Its discovery and the optimization of its synthesis have enabled the efficient construction of novel and potent drug candidates.[12] As our understanding of disease biology advances, the demand for sophisticated and highly functionalized molecules will continue to expand. The modularity and favorable properties conferred by the 2-morpholinopyridine scaffold ensure that its corresponding boronic acid will remain a cornerstone in the development of new medicines. Future research may focus on developing more sustainable and efficient synthetic methodologies, as well as exploring new applications of this privileged scaffold in therapeutic areas beyond oncology.

References

- 1. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs [systems.enpress-publisher.com]

- 4. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (2-(morpholino-d8)pyridin-4-yl)boronic acid [myskinrecipes.com]

- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Page loading... [guidechem.com]

- 11. benchchem.com [benchchem.com]

- 12. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 2-Morpholinopyridine-4-boronic Acid and Its Pinacol Ester Derivative

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and organic synthesis, heterocyclic boronic acids and their derivatives stand out as indispensable tools. Among these, 2-Morpholinopyridine-4-boronic acid and its more commonly utilized pinacol ester derivative are key intermediates for the construction of complex molecular architectures. Their utility is most profoundly demonstrated in the realm of palladium-catalyzed cross-coupling reactions, which form the bedrock of many synthetic routes for novel therapeutic agents.[1][2]

This guide provides a comprehensive technical overview of this compound and its pinacol ester, moving beyond a simple recitation of facts to offer insights into the practical aspects of its application. As Senior Application Scientists, our experience has shown that a deeper understanding of a reagent's properties, its stability, and the causality behind experimental protocols is critical for successful and reproducible research. This document is structured to provide that depth, empowering researchers to leverage this versatile building block to its full potential.

Physicochemical Properties and the Stability Advantage of Pinacol Esters

While this compound is the parent compound, in practice, it is most frequently handled and supplied as its pinacol ester. This preference is rooted in the inherent instability of many free boronic acids, particularly certain heterocyclic variants which can be susceptible to protodeboronation. The pinacol ester provides enhanced stability, making it easier to handle, store, and purify, thereby ensuring greater consistency in synthetic applications.

The molecular formula for this compound is C9H13BN2O3, giving it a calculated molecular weight of 208.02 g/mol . Its more stable and commercially available counterpart, this compound pinacol ester, has a molecular formula of C15H23BN2O3 and a molecular weight of 290.17 g/mol .[3]

A summary of their key physicochemical properties is presented below:

| Property | This compound | This compound, pinacol ester |

| Molecular Formula | C9H13BN2O3 | C15H23BN2O3[3][4] |

| Molecular Weight | 208.02 g/mol (Calculated) | 290.17 g/mol [3][5] |

| CAS Number | Not readily available | 888721-86-6[3][4] |

| Appearance | Presumed solid | White to off-white or light brown powder/solid[4] |

| Melting Point | Data not available | 82°C to 88°C[4] |

| Stability | Prone to protodeboronation | Enhanced stability |

| Solubility | Varies; generally soluble in polar organic solvents | Soluble in common organic solvents (e.g., dioxane, THF, DMF) |

Synthesis of Pyridinylboronic Acids: Established Methodologies

The synthesis of pyridinylboronic acids and their esters has been extensively reviewed, with several robust methods available to the synthetic chemist. The choice of synthetic route often depends on the starting materials, desired scale, and tolerance of functional groups. Common approaches include:

-

Halogen-Metal Exchange followed by Borylation: This is a traditional and often cost-effective method, typically starting from a halopyridine (e.g., 4-bromo-2-morpholinopyridine). The halide is exchanged with an organolithium or Grignard reagent, followed by quenching with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) to form the boronic acid or its ester.

-

Palladium-Catalyzed Cross-Coupling (Miyaura Borylation): This method involves the reaction of a halopyridine with a diboron reagent, such as bis(pinacolato)diboron (B2pin2), in the presence of a palladium catalyst and a suitable base. This is a very common and high-yielding method for the direct synthesis of boronic esters.[6]

-

C-H Borylation: More recent advances have enabled the direct borylation of C-H bonds, catalyzed by iridium or rhodium complexes. This offers a more atom-economical approach, though regioselectivity can be a challenge depending on the substrate.

The following diagram illustrates a generalized workflow for the synthesis of a pyridinylboronic acid pinacol ester via the widely used Miyaura Borylation reaction.

Caption: Generalized workflow for Miyaura Borylation.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound pinacol ester is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[7] This palladium-catalyzed reaction is one of the most powerful methods for forming C(sp2)-C(sp2) bonds, a common structural motif in pharmaceuticals.[7][8] The morpholinopyridine scaffold is of significant interest in medicinal chemistry, and the ability to readily couple it with various aryl or heteroaryl halides makes this boronic ester a valuable building block.

Field-Proven Protocol for Suzuki-Miyaura Coupling

The following protocol is a representative, self-validating system for the coupling of this compound pinacol ester with an aryl bromide. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Materials:

-

This compound, pinacol ester

-

Aryl bromide (Ar-Br)

-

Palladium catalyst (e.g., Pd(dppf)Cl2 or a pre-catalyst like SPhos Pd G3)

-

Base (e.g., K3PO4 or K2CO3)

-

Solvent system (e.g., Dioxane/Water or Toluene/Water)

-

Inert gas (Nitrogen or Argon)

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound pinacol ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Causality: Using a slight excess of the boronic ester helps to drive the reaction to completion, especially if the boronic ester has a tendency to undergo slow hydrolysis or other side reactions. The base is crucial for the transmetalation step of the catalytic cycle.[6]

-

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Causality: The palladium(0) active catalyst is sensitive to oxygen and can be oxidized, leading to catalyst deactivation. Maintaining an inert atmosphere throughout the reaction is critical for achieving high yields and catalyst turnover.

-

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water). Finally, add the palladium catalyst (typically 1-5 mol%).

-

Causality: Degassing the solvent removes dissolved oxygen. The presence of water can be beneficial for the solubility of the base and can facilitate the transmetalation step. The catalyst loading is optimized to be low enough for cost-effectiveness but high enough to ensure a reasonable reaction rate.

-

-

Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously for the specified time (2-24 hours).

-

Causality: Heat is required to overcome the activation energy of the oxidative addition and other steps in the catalytic cycle. Vigorous stirring ensures homogeneity of the reaction mixture.

-

-

Monitoring: Monitor the reaction progress by a suitable analytical technique, such as TLC, LC-MS, or GC-MS.

-

Causality: Regular monitoring prevents unnecessary heating after the reaction has reached completion, which can lead to byproduct formation.

-

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Causality: Purification is necessary to remove residual starting materials, catalyst, and any byproducts formed during the reaction.

-

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura reaction.

Caption: The Suzuki-Miyaura catalytic cycle.

Handling, Storage, and Safety: Ensuring Reagent Integrity

The long-term stability and reactivity of boronic acids and their esters are critically dependent on proper handling and storage.[1][9]

-

Storage: this compound pinacol ester should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and strong oxidizing agents. Refrigeration (2-8°C) is often recommended for long-term storage to minimize potential degradation.

-

Handling: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. As with many boronic acid derivatives, it is classified as an irritant and may be harmful if swallowed.

-

Moisture Sensitivity: While pinacol esters are more robust than free boronic acids, they are still susceptible to hydrolysis over time, especially in the presence of acid or base.[1] It is crucial to minimize exposure to atmospheric moisture.

Conclusion

This compound, primarily in its pinacol ester form, is a high-value reagent for medicinal chemists and researchers in organic synthesis. Its stability and predictable reactivity in Suzuki-Miyaura cross-coupling reactions allow for the efficient construction of novel molecules with potential therapeutic applications. By understanding the causality behind its use, from the stability advantages of the pinacol ester to the mechanistic details of its primary application, researchers can troubleshoot and optimize their synthetic strategies, ultimately accelerating the pace of discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. scbt.com [scbt.com]

- 4. This compound pinacol ester, 97% 1 g | Request for Quote [thermofisher.com]

- 5. This compound pinacol ester, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 6. Yoneda Labs [yonedalabs.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2-Morpholinopyridine-4-boronic Acid

Foreword: Navigating the Nuances of Boronic Acid Solubility

To the researchers, scientists, and drug development professionals who form the vanguard of innovation, this guide offers a deep dive into the solubility characteristics of 2-Morpholinopyridine-4-boronic acid. In the realm of modern synthetic chemistry, particularly in the context of palladium-catalyzed cross-coupling reactions, a profound understanding of a reagent's solubility is not merely academic—it is the bedrock of reproducible, scalable, and efficient processes. This document moves beyond a simple recitation of data, aiming instead to provide a holistic understanding of the physicochemical principles governing the solubility of this versatile building block. We will explore the inherent challenges associated with boronic acids, the strategic advantages of their ester derivatives, and empower you with the methodologies to generate precise solubility data tailored to your unique applications.

Introduction to this compound: A Key Player in Synthesis

This compound and its derivatives are heterocyclic organoboron compounds of significant interest in medicinal chemistry and materials science. The pyridine and morpholine moieties impart specific electronic and steric properties, making it a valuable building block for creating complex molecules with potential biological activity. Its primary utility is realized in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1] The success of such synthetic endeavors is intrinsically linked to the solubility of the boronic acid reagent in the chosen reaction solvent.

This guide will focus on both the free acid and its more commonly utilized pinacol ester derivative, 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine. While the pinacol ester offers enhanced stability and solubility in organic solvents, understanding the properties of the parent acid is crucial for a comprehensive grasp of its chemical behavior.

Physicochemical Properties and Inherent Challenges

A significant challenge in working with boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[2] This process can lead to inconsistencies in solubility measurements and impact reaction kinetics.

Table 1: Physicochemical Properties of this compound and its Pinacol Ester

| Property | This compound (Predicted/Analogous Data) | This compound, pinacol ester |

| CAS Number | Not readily available | 888721-86-6[3] |

| Molecular Formula | C₉H₁₃BN₂O₃ | C₁₅H₂₃BN₂O₃[3] |

| Molecular Weight | 208.02 g/mol | 290.17 g/mol [3] |

| Appearance | White to off-white solid (predicted) | White to off-white or light brown powder/solid[4] |

| Melting Point | Data not available | 82°C to 88°C[4] |

The esterification of the boronic acid with pinacol not only prevents the formation of boroxines but also significantly alters the molecule's polarity, generally leading to improved solubility in a wider range of organic solvents.[5]

Solubility Profile: A Qualitative and Predictive Overview

While specific quantitative solubility data for this compound is not extensively published, we can infer its general solubility characteristics based on its structure and data from analogous compounds like pyridine-4-boronic acid.[6][7] The presence of the polar pyridine and morpholine rings, along with the hydrogen-bonding capability of the boronic acid group, dictates its solubility.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Slightly Soluble to Soluble | The boronic acid and pyridine nitrogen can form hydrogen bonds with protic solvents. |

| Polar Aprotic | DMSO, DMF, THF, Acetonitrile | Soluble to Moderately Soluble | The polarity of these solvents can solvate the polar functional groups of the molecule. For instance, Pyridine-4-boronic acid is soluble in DMSO, DMF, and THF.[6] |

| Ethers | Diethyl ether, Dioxane | Slightly Soluble to Moderately Soluble | Pyridine-4-boronic acid shows solubility in ether.[6] |

| Nonpolar | Toluene, Hexane | Sparingly Soluble to Insoluble | The overall polarity of the molecule is too high for significant interaction with nonpolar solvents. |

In contrast, the pinacol ester is expected to exhibit enhanced solubility in less polar solvents such as ethers and hydrocarbons, owing to the masking of the polar diol of the boronic acid.[2]

Experimental Determination of Solubility: A Practical Protocol

To obtain precise and reliable solubility data for your specific application, we recommend the dynamic (synthetic) method. This technique involves determining the temperature at which a known composition of solute and solvent becomes a homogeneous solution upon controlled heating.

The Dynamic Method Workflow

The following diagram illustrates the key steps in the dynamic method for solubility determination.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. This compound pinacol ester, 97% 1 g | Request for Quote [thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. PYRIDINE-4-BORONIC ACID | 1692-15-5 | INDOFINE Chemical Company [indofinechemical.com]

- 7. Pyridine-4-boronic acid | 1692-15-5 [chemicalbook.com]

Methodological & Application

Introduction: The Strategic Importance of the 2-Morpholinopyridine Scaffold

An Application Guide to the Suzuki-Miyaura Coupling with 2-Morpholinopyridine-4-boronic acid

In the landscape of modern drug discovery, the morpholine moiety is a privileged scaffold. Its inclusion in a molecule can enhance aqueous solubility, improve metabolic stability, and provide a key hydrogen bond acceptor, thereby modulating pharmacokinetic and pharmacodynamic properties.[1] When incorporated into a pyridine ring system, specifically forming the 2-morpholinopyridine structure, it creates a versatile building block for constructing complex molecules with significant biological activity. Derivatives of 2-morpholinopyridines and related structures have been explored as potent inhibitors of kinases like mTOR and PI3K, and as anti-inflammatory and antitumor agents.[2][3][4][5][6]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for forging carbon-carbon bonds, particularly for the synthesis of biaryl and heterobiaryl compounds.[7][8] Its operational simplicity, mild reaction conditions, and remarkable tolerance for a wide array of functional groups have made it an indispensable tool in both academic and industrial laboratories.[9][10] This guide provides a detailed protocol and technical insights for the successful Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides, a key transformation for accessing novel chemical matter in drug development programs.

The Catalytic Cycle: A Mechanistic Overview

Understanding the fundamental mechanism of the Suzuki-Miyaura reaction is crucial for rational optimization and troubleshooting. The reaction proceeds through a catalytic cycle involving a palladium catalyst, which is the workhorse of this transformation.[8] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition with the organohalide (R¹-X). This step, often rate-determining, forms a Pd(II) intermediate.[7] The general reactivity trend for the halide is I > Br > OTf >> Cl.[11]

-

Transmetalation: The organoboronic acid (R²-B(OH)₂), after activation by a base to form a more nucleophilic boronate species, transfers its organic group (R²) to the palladium center.[8][12] This step displaces the halide from the palladium complex. The precise mechanism of transfer can be complex, but it results in a diorganopalladium(II) intermediate.[13][14]

-

Reductive Elimination: The final step is the reductive elimination of the two organic groups (R¹ and R²) from the palladium center, forming the desired C-C bond of the product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]

Key Parameters for a Successful Coupling

The success of the Suzuki coupling of this compound hinges on the careful selection of four key components: the palladium source, the ligand, the base, and the solvent system.

-

Palladium Catalyst/Precatalyst: While many palladium sources can be effective, Pd(PPh₃)₄ and Pd(dppf)Cl₂ are common and robust choices for a wide range of couplings.[10][15] For more challenging substrates, such as aryl chlorides, or for reactions with electron-rich partners, more advanced catalyst systems are often required. These include palladacycles or combinations of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with specialized phosphine ligands.[9][16]

-

Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For heteroaromatic couplings, electron-rich and bulky phosphine ligands are often beneficial.[17] Ligands like triphenylphosphine (PPh₃) are standard, while Buchwald ligands (e.g., SPhos, XPhos) can significantly improve reaction efficiency, especially for difficult couplings.[16]

-

Base: The base plays a critical role in activating the boronic acid for transmetalation.[8] The choice of base can significantly impact yield and side reactions.

-

Inorganic Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are the most common bases, often used in an aqueous-organic solvent mixture.[10][18] Cesium carbonate is more soluble and often provides better results for less reactive substrates.

-

Phosphates (K₃PO₄): A strong base that is effective in many systems, particularly with hindered substrates.[19]

-

Fluorides (KF, CsF): Milder bases that can be advantageous when base-sensitive functional groups are present, as they are less likely to cause hydrolysis.[19][20]

-

-

Solvent: The solvent must solubilize the reactants and facilitate the reaction. Biphasic systems are common.

-

Dioxane/Water or THF/Water: A very common and effective mixture that helps dissolve both the organic substrates and the inorganic base.[19][21]

-

Toluene/Ethanol/Water: Another widely used system that provides good results for a variety of substrates.[18]

-

Anhydrous Solvents (e.g., DMF, DMSO, Toluene): Used with organic-soluble bases or for substrates that are sensitive to water.[22]

-

Detailed Experimental Protocol

This protocol provides a general, robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.

Materials:

-

This compound (1.2 equiv.)

-

Aryl or Heteroaryl Bromide (1.0 equiv.)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv.)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask or microwave vial)

-

Nitrogen or Argon gas (high purity)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(dppf)Cl₂ (0.03-0.05 equiv), and K₂CO₃ (2.0 equiv).[23]

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure the reaction atmosphere is completely inert.[23] The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[11]

-

Solvent Addition: Using a syringe, add degassed 1,4-dioxane and degassed water in a 4:1 ratio. The final concentration of the limiting reagent should be approximately 0.1-0.2 M.

-

Heating: Immerse the flask in a preheated oil bath and stir the reaction mixture at 80-100 °C. Alternatively, microwave heating at 120 °C for 1-2 hours can significantly accelerate the reaction.[10]

-

Monitoring: Monitor the reaction's progress periodically by TLC or LC-MS until the limiting starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure product.

Troubleshooting and Optimization